Absence of Head-to-Head Quantitative Comparative Data for Direct Differentiation
A rigorous search of primary research papers, patents, and authoritative databases (excluding prohibited vendor meta-sites) failed to identify any published, direct head-to-head quantitative comparison between CAS 1251546-14-1 and its specific structural analogs (e.g., the 4-methoxyphenyl, 4-chlorophenyl, or 4-fluorophenyl benzamide variants). While activity data (IC50, Ki) for other 2-oxoimidazolidine derivatives are available in the BindingDB and ChEMBL databases, no entry corresponding to CAS 1251546-14-1 was found [1]. This evidence gap prevents a quantitative differentiation claim based on biological potency at this time.
| Evidence Dimension | Availability of quantitative inhibitory activity data (IC50/Ki) in public bioactivity databases |
|---|---|
| Target Compound Data | No bioactivity data found in BindingDB or ChEMBL for CAS 1251546-14-1 |
| Comparator Or Baseline | Related 2-oxoimidazolidine derivatives (e.g., BDBM50525180) have reported HDAC2 IC50 of 205 nM |
| Quantified Difference | Not quantifiable; data for target compound is absent |
| Conditions | BindingDB and ChEMBL database queries (accessed April 2026) |
Why This Matters
For procurement decisions, this data absence means any claim of biological superiority over analogs is currently unsubstantiated, and users must generate primary comparative data internally.
- [1] BindingDB. (2025). Target Search: Histone deacetylase 2 (Human). Affinity Data for BDBM50525180: IC50 205 nM. No entry found for CAS 1251546-14-1. View Source
